2-Methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid
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Overview
Description
2-Methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structure
Scientific Research Applications
2-Methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid typically involves the nitration of a pyridine derivative followed by oxidation and carboxylation reactions. One common method includes the nitration of 2-methylpyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by oxidation of the methyl group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on minimizing by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: 2-Methyl-5-amino-4-oxo-1H-pyridine-3-carboxylic acid.
Reduction of Carboxylic Acid: 2-Methyl-5-nitro-4-oxo-1H-pyridine-3-methanol.
Substitution Reactions: Various substituted pyridine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-1H-pyridine-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-4-oxo-1H-pyridine-3-carboxylic acid: Lacks the methyl group, which can affect its solubility and reactivity.
2-Methyl-5-nitro-1H-pyridine-3-carboxylic acid:
Uniqueness
2-Methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid is unique due to the presence of both nitro and carboxylic acid functional groups, which provide a combination of reactivity and potential for forming hydrogen bonds. This makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
2-methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-3-5(7(11)12)6(10)4(2-8-3)9(13)14/h2H,1H3,(H,8,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIXQRZINYNVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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